2-Bromo-4-ethyl-1-(methoxymethoxy)benzene
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Overview
Description
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethyl group, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethyl-1-(methoxymethoxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1-(methoxymethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene
- 1-Bromo-4-ethylbenzene
Uniqueness
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both an ethyl group and a methoxymethoxy group, along with the bromine atom, imparts distinct chemical properties that can be exploited in various synthetic and research applications. This combination of functional groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-8-4-5-10(9(11)6-8)13-7-12-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
OLIGNFPCOLSMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCOC)Br |
Origin of Product |
United States |
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